molecular formula C9H4BrNO4S B2548453 2-Bromo-3-nitro-1-benzothiophene-5-carboxylic acid CAS No. 2090819-71-7

2-Bromo-3-nitro-1-benzothiophene-5-carboxylic acid

Cat. No.: B2548453
CAS No.: 2090819-71-7
M. Wt: 302.1
InChI Key: OQHRVYBNFYAGFR-UHFFFAOYSA-N
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Description

2-Bromo-3-nitro-1-benzothiophene-5-carboxylic acid is a heterocyclic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a nitro group, and a carboxylic acid functional group attached to a benzothiophene ring. The molecular formula of this compound is C9H4BrNO4S, and it has a molecular weight of 302.11 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-nitro-1-benzothiophene-5-carboxylic acid typically involves the bromination and nitration of benzothiophene derivatives. One common method includes the bromination of 3-nitrobenzothiophene followed by carboxylation. The reaction conditions often involve the use of bromine or bromine-containing reagents and nitric acid under controlled temperatures to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-nitro-1-benzothiophene-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-3-nitro-1-benzothiophene-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and materials science

Mechanism of Action

The mechanism of action of 2-Bromo-3-nitro-1-benzothiophene-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and carboxylic acid group contribute to the compound’s ability to bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3-nitro-1-benzothiophene-5-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both bromine and nitro groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

2-bromo-3-nitro-1-benzothiophene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNO4S/c10-8-7(11(14)15)5-3-4(9(12)13)1-2-6(5)16-8/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHRVYBNFYAGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=C(S2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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